molecular formula C10H19Cl2N3 B8235016 4-(2-Ethylimidazol-1-yl)piperidine;dihydrochloride

4-(2-Ethylimidazol-1-yl)piperidine;dihydrochloride

Cat. No.: B8235016
M. Wt: 252.18 g/mol
InChI Key: OJTLQQCFDMDBCJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylimidazol-1-yl)piperidine typically involves the formation of the imidazole ring followed by its attachment to the piperidine moiety. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The imidazole ring can then be functionalized with an ethyl group at the 2-position.

The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors. The final step involves the coupling of the ethylimidazole with the piperidine ring, often using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 4-(2-Ethylimidazol-1-yl)piperidine;dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylimidazol-1-yl)piperidine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the piperidine ring can produce various substituted piperidines.

Scientific Research Applications

4-(2-Ethylimidazol-1-yl)piperidine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethylimidazol-1-yl)piperidine;dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorobenzyl)piperidin-4-yl: This compound has similar structural features but with a fluorobenzyl group instead of an ethylimidazole.

    1-(3,4-Dichlorobenzyl)piperidin-4-yl:

    4-(1H-Imidazol-1-ylmethyl)piperidine: This compound has an imidazole ring attached to the piperidine ring via a methylene group.

Uniqueness

4-(2-Ethylimidazol-1-yl)piperidine;dihydrochloride is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. The combination of the imidazole and piperidine rings provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

4-(2-ethylimidazol-1-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-2-10-12-7-8-13(10)9-3-5-11-6-4-9;;/h7-9,11H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTLQQCFDMDBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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